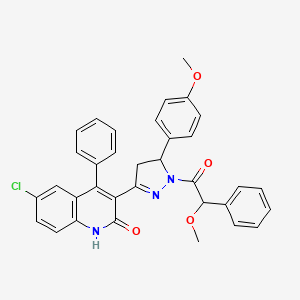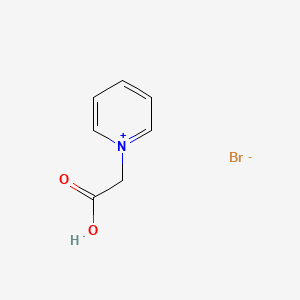
4-Methoxylacetophenoneoxime-O-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)ethyliminoxyacetic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is characterized by the presence of a methoxyphenyl group attached to an ethyliminoxyacetic acid moiety.
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)ethyliminoxyacetic acid involves several steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with ethylamine to form an imine intermediate. This intermediate is then reacted with glyoxylic acid to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)ethyliminoxyacetic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Methoxyphenyl)ethyliminoxyacetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)ethyliminoxyacetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethyliminoxyacetic acid can be compared with other similar compounds, such as:
4-Methoxyphenylacetic acid: This compound shares the methoxyphenyl group but lacks the ethyliminoxyacetic acid moiety, resulting in different chemical properties and applications.
4-Methoxyphenyl isocyanide: Another related compound, which contains an isocyanide group instead of the ethyliminoxyacetic acid moiety.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-[(Z)-1-(4-methoxyphenyl)ethylideneamino]oxyacetic acid |
InChI |
InChI=1S/C11H13NO4/c1-8(12-16-7-11(13)14)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,14)/b12-8- |
InChI Key |
DAWDYFTXVQFRME-WQLSENKSSA-N |
Isomeric SMILES |
C/C(=N/OCC(=O)O)/C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(=NOCC(=O)O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B14110737.png)



![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14110761.png)

![2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester](/img/structure/B14110771.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110781.png)
![3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110789.png)

